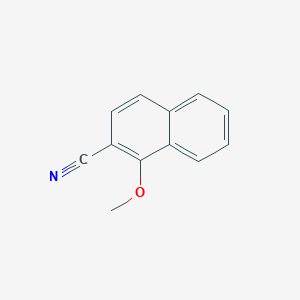

1-Methoxy-2-cyanonaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Advanced Materials Research

Naphthalene derivatives are pivotal scaffolds in the development of complex organic molecules and advanced functional materials. Their rigid, planar structure and extended π-electron system are foundational to their utility. In organic synthesis, they serve as versatile intermediates for constructing pharmaceuticals and agrochemicals. The functional groups on the naphthalene core can be readily modified; for instance, a cyano group can be converted into amines, amides, or carboxylic acids, while a methoxy (B1213986) group can be demethylated to a hydroxyl group. vulcanchem.com

The inherent fluorescence of the naphthalene core makes its derivatives, particularly those with tailored electronic properties, ideal candidates for developing fluorescent probes and labels for biological imaging. vulcanchem.comthno.orgmdpi.com By modifying the substituents, researchers can tune the photophysical properties, such as absorption and emission wavelengths, to suit specific applications. researchgate.netmdpi.com Furthermore, the electronic characteristics of substituted naphthalenes are leveraged in materials science for creating organic light-emitting diodes (OLEDs) and other organic electronic components.

Overview of Functionalized Naphthalenes: Cyanated and Methoxylated Derivatives

The introduction of methoxy and cyano groups onto the naphthalene skeleton dramatically influences its reactivity and physical properties. The methoxy group is an electron-donating group, enriching the aromatic ring with electron density, while the cyano group is strongly electron-withdrawing. vulcanchem.com When present on the same ring, this "push-pull" arrangement creates a polarized π-system, which is key to many of their applications. vulcanchem.com

This electronic polarization affects the molecule's interaction with light, often leading to interesting photophysical behaviors like intramolecular charge transfer (ICT), which is a desirable feature for designing sensitive fluorescent probes. researchgate.net The reactivity of the naphthalene ring is also altered. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the electron-withdrawing cyano group deactivates it but facilitates nucleophilic aromatic substitution. vulcanchem.com This differential reactivity allows for selective chemical transformations at various positions on the ring. vulcanchem.com

Scope of Current Academic Inquiry into 1-Methoxy-2-cyanonaphthalene

Current research on 1-Methoxy-2-cyanonaphthalene focuses on its fundamental chemical properties and its potential as a building block in organic synthesis. Studies have explored its synthesis, typically through methods like the nucleophilic substitution of a precursor such as 1-bromo-2-cyanonaphthalene (B3367943) with sodium methoxide (B1231860).

The compound serves as a valuable intermediate. vulcanchem.com The dual functionality of the methoxy and cyano groups allows for sequential chemical modifications, making it a versatile precursor for more complex molecules. vulcanchem.com For example, the cyano group can be transformed into other nitrogen-containing functional groups, and the methoxy group can be cleaved to reveal a reactive hydroxyl group. vulcanchem.com

Beyond terrestrial laboratories, cyanonaphthalenes have garnered interest in astrophysics. The detection of 1- and 2-cyanonaphthalene in the Taurus Molecular Cloud (TMC-1) suggests that such complex polycyclic aromatic hydrocarbons can form in interstellar environments. vulcanchem.comaanda.org This discovery implies that related derivatives, like methoxy-substituted cyanonaphthalenes, might also exist in space, prompting further investigation into their formation pathways under astrophysical conditions. vulcanchem.com The study of the electronic states of cyanonaphthalene anions also contributes to a fundamental understanding of these molecules, which is relevant to their behavior in diverse environments. mdpi.com

Physicochemical Properties of 1-Methoxy-2-cyanonaphthalene

| Property | Value | Reference |

| CAS Number | 52449-79-3 | vulcanchem.comguidechem.com |

| Molecular Formula | C₁₂H₉NO | vulcanchem.comguidechem.com |

| Molecular Weight | 183.21 g/mol | vulcanchem.com |

| Melting Point | 50-51 °C | guidechem.com |

| Density | 1.16 g/cm³ (Predicted) | guidechem.com |

| LogP | 2.72 | guidechem.com |

| IUPAC Name | 1-Methoxynaphthalene-2-carbonitrile | vulcanchem.com |

Spectroscopic Data for 1-Methoxy-2-cyanonaphthalene

| Spectroscopic Feature | Expected Range/Value | Reference |

| Infrared (IR) Stretch (Nitrile) | ~2200 cm⁻¹ | vulcanchem.com |

| Infrared (IR) Stretch (Methoxy C-O) | ~1250 cm⁻¹ | vulcanchem.com |

| ¹H-NMR (Aromatic Protons) | 7-8 ppm | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

52449-79-3 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

1-methoxynaphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3 |

InChI Key |

JTCKFGOPGDRDJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Mechanistic Investigations of 1 Methoxy 2 Cyanonaphthalene Reactivity

Photochemical Reaction Pathways

The absorption of light energy elevates 1-methoxy-2-cyanonaphthalene to an electronically excited state, unlocking reaction pathways that are inaccessible under thermal conditions. These photoreactions are often mediated by distinct intermediates and processes, including exciplex formation, electron transfer, and nucleophilic attack, leading to a variety of addition products.

Exciplex Formation and Intermediacy in Photoreactions of Cyanonaphthalenes

An exciplex, or excited-state complex, is a transient, electronically excited species formed between a photoexcited molecule and a ground-state partner molecule. It is a critical intermediate in many photochemical reactions, particularly cycloadditions. acs.org For cyanonaphthalenes, the formation of an exciplex with a reaction partner, such as an olefin, is a well-established mechanistic feature. oup.com The stereochemistry of photocycloaddition reactions involving aromatic nitriles is often discussed in terms of these exciplex intermediates. osaka-u.ac.jp

The stability and decay pathways of these exciplexes are heavily influenced by the electronic properties of the naphthalene (B1677914) derivative. Studies on triplet exciplexes formed between various naphthalene derivatives and benzophenone (B1666685) have shown that the deactivation process is promoted by the charge-transfer character of the complex. oup.com The rate constant of non-radiative deactivation increases as the oxidation potential of the naphthalene derivative decreases, indicating a greater degree of charge transfer in the exciplex. oup.com This relationship demonstrates that the decay of the triplet exciplex is correlated with charge transfer interactions, likely proceeding via intersystem crossing. oup.com

| Naphthalene Derivative (ND) | Oxidation Potential (Eox / V) | Exciplex Decay Rate Constant (kex / 105 s-1) |

|---|---|---|

| 1-Cyanonaphthalene | 1.89 | 2.8 |

| 1-Bromonaphthalene | 1.78 | 3.3 |

| 1-Chloronaphthalene | 1.82 | 2.4 |

| 2-Chloronaphthalene | 1.84 | 2.0 |

| Naphthalene | 1.76 | 3.8 |

Photochemical Electron Transfer Processes

A molecule in an electronically excited state is both a more powerful oxidant and a more potent reductant than its ground-state counterpart. acs.org Cyanonaphthalenes, upon photoexcitation, are strong electron acceptors and can initiate reactions through photoinduced electron transfer (PET). oup.comrsc.org In this process, the excited cyanonaphthalene accepts an electron from a donor molecule (e.g., an alkene or an amine), generating a radical-ion pair. acs.orgrsc.org

The feasibility of this electron transfer can often be predicted by the Rehm-Weller equation, which considers the excitation energy of the sensitizer (B1316253) (the cyanonaphthalene) and the redox potentials of the donor and acceptor. oup.com The PET mechanism is central to many photoreactions of cyanonaphthalenes, including additions and substitutions. oup.comresearchgate.net For instance, the photoreaction of 1-cyanonaphthalene with indene (B144670) in polar solvents is initiated by photochemical electron transfer. oup.com Similarly, irradiating 1-phenylcyclopentene with 1-cyanonaphthalene as a sensitizer leads to products via an electron-transfer mechanism. rsc.org This process results in the formation of a radical cation of the donor molecule and a radical anion of the cyanonaphthalene, which then proceed to react further. oup.comacs.org

Nucleophilic Attack Mechanisms in Photoreactions Involving Methanol (B129727)

Following photochemical electron transfer, the resulting radical cations are highly susceptible to nucleophilic attack. When reactions are conducted in a nucleophilic solvent such as methanol, the solvent itself can act as the nucleophile. oup.comresearchgate.net This is a key step in the photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reaction. researchgate.net

In photoreactions of 1-cyanonaphthalene with various olefins in methanol-containing solutions, the olefin radical cation generated via PET is trapped by methanol. oup.comrsc.org This nucleophilic attack is often highly specific; for example, in the case of bicyclic alkene radical cations, methanol attacks stereospecifically from the exo-face. researchgate.net This addition results in the formation of a methoxy-substituted radical intermediate. researchgate.net Subsequent reaction steps, such as reduction by the cyanonaphthalene radical anion and protonation, lead to the final methoxylated product. oup.com The formation of compounds like 2-methoxyindan during the photoreaction of 1-cyanonaphthalene and indene in methanol serves as direct evidence for this nucleophilic attack mechanism. oup.comcapes.gov.br

Photo-Addition Reactions of Methoxy- and Cyanonaphthalene Derivatives

The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) substituents on the naphthalene ring significantly influences the course of photo-addition reactions. cdnsciencepub.com These substituents affect the stability of intermediates and can direct the regiochemistry of the addition. The photocycloaddition of various ethylenic substrates to 2-cyanonaphthalene and 2-methoxynaphthalene (B124790) has been studied to evaluate the role of charge-transfer interactions in these processes. cdnsciencepub.com

For example, the irradiation of 2-cyanonaphthalene with methyl vinyl ether in ethanol (B145695) yields a complex mixture of adducts, including a major cyclobutane (B1203170) product. cdnsciencepub.com The formation of these products is rationalized by considering the stability of ionic intermediates formed during the reaction. cdnsciencepub.com The combination of a cyano group on the naphthalene and a methoxy (B1213986) group on the ethylene (B1197577) partner facilitates charge separation and directs the ring closure. cdnsciencepub.com It is likely that these additions proceed via a singlet excited state. cdnsciencepub.com

| Reactants | Solvent | Major Products | Yield (%) |

|---|---|---|---|

| 2-Cyanonaphthalene + Methyl Vinyl Ether | Ethanol | 7-methoxy-6-cyano-2,3-benzobicyclo[4.2.0]octa-2,4-diene | 35% |

| 2-Cyanonaphthalene + Methyl Vinyl Ether | Ethanol | 7-methoxy-2,3(8-cyanobenzo)bicyclo[3.3.0]octa-2,7-diene | 8% |

| 2-Cyanonaphthalene + Methyl Vinyl Ether | Ethanol | 8-methoxy-10-cyano-1,2-benzocycloocta-1,3,5-triene | 10% |

Thermal and Catalytic Reaction Mechanisms

While photochemistry offers unique reaction pathways, the thermal and catalytic reactivity of naphthalenes is governed by ground-state electronic properties and the stability of reaction intermediates and transition states.

Transition State Analysis in Naphthalene Functionalization

Understanding the mechanism and regioselectivity of reactions like electrophilic substitution or nucleophilic addition on a substituted naphthalene ring requires an analysis of the reaction's transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and calculating their corresponding activation energies. acs.orgosti.gov

For the functionalization of naphthalene, the position of attack is determined by the lowest activation energy barrier. For instance, in the OH-radical-initiated oxidation of naphthalene, the pathway leading to 1-naphthol (B170400) has a lower activation energy than the pathway leading to 2-naphthol (B1666908) at lower temperatures. acs.org This regioselectivity is dictated by the relative stabilities of the intermediate transition states. acs.org

In a molecule like 1-methoxy-2-cyanonaphthalene, the substituents would have a profound directing effect. The electron-donating methoxy group activates the naphthalene ring towards electrophilic attack, primarily at the ortho and para positions, while the electron-withdrawing cyano group deactivates the ring. The interplay of these effects would create a complex energy surface for potential reactions. A transition state analysis would be essential to predict the most likely site of functionalization, weighing the stabilizing effect of the methoxy group against the destabilizing effect of the cyano group for any given incoming reagent. Such analyses can reveal that reaction mechanisms may be single-step or multi-step, and the stability of intermediates like σ-complexes is highly dependent on the reaction environment (gas phase vs. solvent). osti.gov

Radical and Anionic Intermediates in Cross-Coupling Reactions

The reactivity of cyano-substituted naphthalene derivatives, such as 1-methoxy-2-cyanonaphthalene, in cross-coupling reactions is often governed by the formation of highly reactive radical and anionic intermediates. These intermediates are central to carbon-carbon bond formation, enabling the synthesis of complex biaryl structures.

One established mechanism involves a single electron transfer (SET) pathway initiated by cathodic reduction. mdpi.com In this process, an electron is transferred from a cathode to an aryl halide, generating an anion radical. mdpi.com This radical anion is a key intermediate that initiates a radical chain reaction. mdpi.com The anion radical eliminates a halide ion to form an aryl radical, which then adds to another aromatic ring, like a cyanonaphthalene, to create a new radical intermediate. mdpi.com Subsequent deprotonation and another single electron transfer step regenerate the anion radical, propagating the chain and forming the cross-coupled product. mdpi.com This electrochemical approach is notable for avoiding the need for transition metal catalysts. mdpi.com

Another significant pathway involves the cross-coupling of a dianion with a neutral aromatic nitrile. beilstein-journals.orgresearchgate.net For instance, the dianion of terephthalonitrile (B52192) can react with 1-cyanonaphthalene in liquid ammonia. beilstein-journals.orgresearchgate.net This reaction proceeds through a long-lived cyanocyclohexadienyl anion as an intermediate. beilstein-journals.org The stability and electronic structure of this anionic intermediate are crucial, as they direct the subsequent reaction, such as alkylation, which occurs at the ipso-position relative to the cyano group. beilstein-journals.org

Furthermore, novel catalytic systems for cross-coupling reactions have been developed that operate through anionic complexes as key intermediates, rather than traditional M(0) species. nih.gov In these reactions, a nickel or palladium catalyst first reacts with an organomagnesium reagent to form an anionic complex, which then reacts with the organic halide. nih.gov This pathway has proven effective for coupling partners that are typically challenging, such as alkyls, and is tolerant of functional groups like nitriles. nih.gov The electron-withdrawing nature of the cyano group in compounds like 1-methoxy-2-cyanonaphthalene can influence the stability and reactivity of these anionic intermediates.

Table 1: Intermediates in Cross-Coupling Reactions

| Reaction Type | Key Intermediate(s) | Method of Generation | Role of Intermediate |

|---|---|---|---|

| Cathodic Cross-Coupling | Anion Radical, Aryl Radical | Single Electron Transfer (SET) from cathode | Initiates and propagates a radical chain reaction for C-C bond formation. mdpi.com |

| Dianion-Nitrile Coupling | Cyanocyclohexadienyl Anion | Nucleophilic attack of a dianion on a neutral nitrile. beilstein-journals.org | A stable, long-lived intermediate that directs subsequent functionalization. beilstein-journals.org |

| Catalytic Cross-Coupling | Anionic Metal Complex | Reaction of a transition metal catalyst with an organometallic reagent. nih.gov | Acts as the key species reacting with the organic halide to form the product. nih.gov |

Cyclization Mechanisms in Naphthalene Ring Formation

While many reactions focus on modifying a pre-existing naphthalene core, understanding the cyclization mechanisms that form the ring system itself is fundamental. The formation of naphthalene and its derivatives can occur through various pathways, particularly under thermal or photochemical conditions.

In combustion and astrochemical environments, the hydrogen-abstraction-acetylene-addition (HACA) mechanism is a key route to forming polycyclic aromatic hydrocarbons (PAHs) like naphthalene. uoa.gr Other significant pathways include the recombination of two cyclopentadienyl (B1206354) radicals and the reaction between a phenyl radical and vinylacetylene. uoa.gr The specific mechanisms and their efficiency are highly dependent on conditions such as temperature and pressure. uoa.gr

Photochemical reactions provide another avenue for cyclization involving the naphthalene core. The irradiation of 2-cyanonaphthalene in the presence of substituted ethylenes, such as methyl vinyl ether, leads to a complex mixture of products resulting from cycloaddition and rearrangement. cdnsciencepub.comcdnsciencepub.com A primary product is a cyclobutane derivative formed via a [2+2] cycloaddition. cdnsciencepub.comcdnsciencepub.com However, more complex, rearranged structures are also formed, including a benzocyclooctatriene. cdnsciencepub.comcdnsciencepub.com One proposed mechanism for the formation of a rearranged fused five-membered ring product involves:

A 2π + 6π cycloaddition of the alkene to the cyanonaphthalene ring.

Ring-opening of this intermediate to form a benzocyclooctatriene.

A subsequent 1,5-bonding and hydrogen shift to yield the final product. cdnsciencepub.com

Additionally, dearomatized cyanonaphthalenes can undergo regiodivergent photocyclization reactions, leading to different structural isomers depending on the reaction pathway (e.g., 5-exo-trig vs. 6-endo-trig cyclization). bu.edu These reactions highlight the rich photochemical reactivity of the cyanonaphthalene scaffold, enabling the construction of complex polycyclic systems. bu.edu

Dearomatization Pathways of Cyanonaphthalenes

Dearomatization reactions are powerful tools for transforming stable, flat aromatic compounds into three-dimensional structures, rapidly building molecular complexity. Cyanonaphthalenes, including 1-methoxy-2-cyanonaphthalene, are susceptible to dearomatization through nucleophilic addition pathways.

A notably mild and effective strategy involves an interrupted SNAr-alkylation dearomatization. acs.orgresearchgate.net In this process, a lithiated nitrile adds to an electron-deficient aromatic system like a cyanonaphthalene. acs.orgresearchgate.net Specifically, the addition of lithiated cyclopentanecarbonitrile (B127170) to 1-cyano-2-methoxynaphthalene proceeds regioselectively to form a σ-complex (a cyclohexadienyl anion). acs.orgresearchgate.net This anionic intermediate is then trapped by an electrophile, such as an alkyl halide, installing two new carbon-carbon bonds and a quaternary center in a single, diastereoselective operation. acs.orgresearchgate.netscribd.com

Another pathway involves a dearomative hydride addition. nih.gov The treatment of 1-naphthylmethylamine with a strong base like potassium hydride (KH) can generate 1-naphthonitrile (B165113) in situ. nih.gov The freshly generated, highly reactive KH then acts as a hydride source, adding to the C4 position of the 1-naphthonitrile. nih.gov This dearomative addition forms an α-cyano benzylic carbanion, which can be trapped by various electrophiles to yield 1,4-dihydronaphthalene-1-carbonitriles containing a new quaternary carbon center. nih.gov

These methods demonstrate that the electron-withdrawing cyano group is key to activating the naphthalene ring for nucleophilic attack, thereby enabling dearomatization under relatively mild conditions.

Table 2: Dearomatization Reactions of Cyanonaphthalenes

| Starting Material | Reagents | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| 1-Cyano-2-methoxynaphthalene | 1. Lithiated cyclopentanecarbonitrile; 2. Alkyl halide | σ-complex (Cyclohexadienyl anion) | Alkylated cyclohexadiene | acs.org, researchgate.net |

| 2-Cyanonaphthalene | Lithiated cyclopentanecarbonitrile | σ-complex (Cyclohexadienyl anion) | Alkylated cyclohexadiene | acs.org, researchgate.net |

| 1-Naphthonitrile (in situ) | 1. KH (from 1-naphthylmethylamine); 2. Electrophile (e.g., MeOTf) | α-Cyano benzylic carbanion | 1,4-Dihydronaphthalene-1-carbonitrile | nih.gov |

Advanced Spectroscopic Characterization of Methoxycyanonaphthalene Structures

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and deformation modes of molecular bonds. For a molecule like 1-methoxy-2-cyanonaphthalene, these techniques are crucial for confirming the presence of its key functional groups—the methoxy (B1213986) (-OCH₃) and cyano (-C≡N) groups—and for understanding how these substituents interact with the naphthalene (B1677914) ring system.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In the case of 1-methoxy-2-cyanonaphthalene, the IR spectrum is expected to exhibit several characteristic absorption bands that serve as diagnostic markers for its structure.

The most prominent and easily identifiable peak is that of the nitrile (cyano) group. The C≡N triple bond stretch is strong and appears in a relatively uncongested region of the spectrum, typically around 2200-2240 cm⁻¹. The electron-withdrawing nature of the naphthalene ring system can slightly influence the exact position of this band. For related aromatic nitriles, this stretching vibration is a sharp and intense signal. For example, the CN stretching mode in the 2-cyanoindene cation has been experimentally identified at 2177 cm⁻¹. nih.gov

The methoxy group also gives rise to characteristic absorptions. The C-O single bond stretch is expected to produce a strong signal in the fingerprint region, generally between 1200 and 1300 cm⁻¹. vulcanchem.com Additionally, the aliphatic C-H stretching vibrations of the methyl group (-CH₃) typically appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the naphthalene ring are observed above 3000 cm⁻¹.

A summary of predicted key FTIR absorption bands for functional group identification in 1-methoxy-2-cyanonaphthalene is presented below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | ~2200 - 2240 |

| Methoxy (Ar-O-CH₃) | C-O Stretching | ~1200 - 1300 |

| Methoxy (-OCH₃) | C-H Stretching | ~2850 - 2960 |

| Aromatic Ring | C-H Stretching | >3000 |

| Aromatic Ring | C=C Stretching | ~1450 - 1600 |

This table is based on generally accepted vibrational frequencies for the specified functional groups.

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of a bond. While FTIR is sensitive to vibrations that induce a change in dipole moment, Raman is sensitive to those that cause a change in polarizability. For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa (the rule of mutual exclusion). Although 1-methoxy-2-cyanonaphthalene lacks a center of symmetry, the relative intensities of vibrational modes can differ significantly between the two techniques.

In the Raman spectrum of 1-methoxy-2-cyanonaphthalene, the symmetric vibrations of the naphthalene ring system are often prominent. These "ring breathing" modes provide a fingerprint of the polycyclic aromatic core. The C≡N stretch, while also visible in Raman spectra, is typically less intense than in FTIR. Conversely, the C=C stretching vibrations of the aromatic ring are generally strong in Raman spectra. The technique is highly effective for differentiating between polymorphs, which are different crystal forms of the same compound, as the lattice vibrations in the low-frequency region (below 400 cm⁻¹) are sensitive to the crystal packing. spectroscopyonline.com

To understand the fundamental vibrational modes of the cyanonaphthalene framework, studies on the closely related 1-cyanonaphthalene (1-CNN) cation are highly informative. Research using mass-analyzed threshold ionization (MATI) spectroscopy has provided precise measurements of the cation's vibrational frequencies. researchgate.net These studies offer insight into the behavior of the naphthalene ring system when perturbed by a cyano group, which is structurally relevant to 1-methoxy-2-cyanonaphthalene.

In these experiments, the 1-cyanonaphthalene cation was generated and its vibrational spectra recorded. The analysis revealed several distinct active vibrations, primarily corresponding to in-plane deformations of the naphthalene ring. These findings are crucial as they help assign the complex vibrational spectra of substituted naphthalenes. researchgate.netresearchgate.net

The table below details the experimentally determined active vibrational frequencies for the 1-cyanonaphthalene cation.

| Observed Frequency (cm⁻¹) | Assignment |

| 416 | In-plane ring deformation |

| 472 | In-plane ring deformation |

| 516 | In-plane ring deformation |

| 669 | In-plane ring deformation |

| 852 | In-plane ring deformation |

Data sourced from mass-analyzed threshold ionization (MATI) spectroscopy studies of the 1-cyanonaphthalene cation. researchgate.net

These cation studies provide a validated basis for interpreting the vibrational modes of the core naphthalene structure in more complex derivatives.

Raman Spectroscopy for Molecular Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-methoxy-2-cyanonaphthalene, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for confirming the substitution pattern and assigning every proton and carbon signal.

The ¹H NMR spectrum of 1-methoxy-2-cyanonaphthalene is expected to show distinct signals for the aromatic protons and the methoxy group protons. The six aromatic protons on the naphthalene ring will appear as a complex pattern of doublets, triplets, and doublets of doublets in the typical aromatic region of the spectrum, generally predicted to be between 7.0 and 8.5 ppm. vulcanchem.com The exact chemical shifts are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which tends to shield nearby protons (shifting them upfield), while the cyano group (-C≡N) is electron-withdrawing, deshielding adjacent protons (shifting them downfield). The methoxy protons themselves will appear as a sharp singlet, typically around 4.0 ppm, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. 1-methoxy-2-cyanonaphthalene has 12 carbon atoms, and due to the molecule's asymmetry, 12 distinct signals are expected. The nitrile carbon is characteristically found downfield, often in the 115-120 ppm range. The carbon attached to the methoxy group (C1) would be significantly shifted downfield due to the oxygen's electronegativity, while the carbon attached to the cyano group (C2) would also be influenced. The remaining aromatic carbons and the methoxy carbon would have chemical shifts in line with standard values for substituted naphthalenes. chemguide.co.uk

Below is a table of predicted chemical shifts for the different types of carbons in 1-methoxy-2-cyanonaphthalene.

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-C≡N | ~105 - 115 |

| C≡N | ~115 - 120 |

| Aromatic C-H | ~110 - 135 |

| Aromatic C (quaternary) | ~125 - 140 |

| Ar-C-O | ~150 - 160 |

| -OCH₃ | ~55 - 60 |

This table is based on general chemical shift ranges for the specified carbon environments. chemguide.co.uk

While 1D NMR provides essential information, complex spin systems, such as the one found in the aromatic region of 1-methoxy-2-cyanonaphthalene, often require two-dimensional (2D) NMR techniques for complete assignment. These experiments correlate signals based on J-coupling (through-bond) or the Nuclear Overhauser Effect (NOE, through-space). emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum would be invaluable for tracing the connectivity of the six aromatic protons, helping to distinguish between the different spin systems on the two rings of the naphthalene core. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY. For instance, correlations from the methoxy protons to the C1 carbon would confirm the position of the methoxy group. emerypharma.com

The combined application of COSY, HSQC, and HMBC experiments would allow for the complete and unambiguous assignment of all proton and carbon signals in 1-methoxy-2-cyanonaphthalene, definitively confirming its structure.

1H and 13C NMR for Structural Elucidation and Chemical Shift Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. These transitions provide valuable information about the molecule's conjugated π-electron system and its behavior in excited states.

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in conjugated organic molecules. msu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorbance (λmax) corresponds to the energy gap between these orbitals.

For aromatic compounds like 1-methoxy-2-cyanonaphthalene, the absorption of UV radiation leads to π → π* transitions within the naphthalene ring system. researchgate.net The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as conjugation increases, the HOMO-LUMO gap decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). The presence of substituents like the methoxy (-OCH3) and cyano (-CN) groups on the naphthalene core further modifies the electronic structure and, consequently, the absorption spectrum. The methoxy group, being an electron-donating group, and the cyano group, an electron-withdrawing group, both interact with the π-system of the naphthalene ring, affecting the energies of the molecular orbitals.

The UV-Vis spectrum of a substituted naphthalene, therefore, provides a fingerprint of its specific electronic structure. The intensity of the absorption, quantified by the molar absorptivity (ε), is also an important characteristic.

Table 1: Typical UV-Vis Absorption Data for Aromatic Systems

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Naphthalene | 221, 275, 312 | Hexane |

| 1,3-Butadiene | 217 | Hexane |

| β-Carotene | 452 | Hexane |

This table provides representative data for related conjugated systems to illustrate the effect of structure on absorption maxima. Specific experimental data for 1-methoxy-2-cyanonaphthalene would require direct measurement.

Fluorescence spectroscopy provides insights into the excited-state properties of molecules. When a molecule absorbs light and reaches an excited electronic state, it can return to the ground state by emitting a photon. This emitted light is known as fluorescence. The study of exciplexes, or excited-state complexes formed between a donor and an acceptor molecule, is a key application of fluorescence spectroscopy. acs.org

In the context of 1-methoxy-2-cyanonaphthalene, it can act as an electron acceptor in the formation of exciplexes with suitable electron donor molecules. acs.orgresearchgate.net For instance, studies on the mixed dimer of naphthalene and 2-cyanonaphthalene have shown the formation of an exciplex that emits fluorescence. researchgate.net The formation and stability of these exciplexes are influenced by factors such as the ionization potential of the donor, the electron affinity of the acceptor, and the polarity of the solvent. acs.orgresearchgate.net

Research on related systems, such as complexes between cyclophane hosts and cyanonaphthalene guests, has demonstrated that guests with high reduction potentials, like 1- and 2-cyanonaphthalene, can exhibit significant fluorescence quenching with little to no observable exciplex fluorescence, suggesting the efficient formation of solvent-separated radical-ion pairs. acs.org Time-resolved fluorescence experiments are crucial in understanding the dynamics of exciplex formation and decay. acs.org The study of such exciplexes is important for understanding charge transfer processes and for the development of fluorescent probes and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Mass-analyzed threshold ionization (MATI) spectroscopy is a high-resolution technique used to determine accurate ionization energies of molecules and to study the vibrational structure of their cations. acs.orgnih.gov The method involves the two-color resonant two-photon ionization of a molecule, where the first photon excites the molecule to a specific rovibrational level in an excited electronic state (S1), and the second photon ionizes it. researchgate.net By scanning the energy of the second photon, a spectrum of the cation is obtained. researchgate.net

Studies on 1-cyanonaphthalene have utilized MATI spectroscopy to determine its adiabatic ionization energy to be 69,466 ± 5 cm⁻¹. researchgate.netresearchgate.netaip.org The MATI spectrum of the 1-cyanonaphthalene cation reveals distinct bands corresponding to in-plane ring deformation vibrations. researchgate.netresearchgate.net Analysis of these spectra indicates that the molecular geometry and vibrational coordinates of the cation in its ground state (D0) are similar to those of the neutral molecule in the electronically excited S1 state. researchgate.net

The introduction of a methoxy group, as in 1-methoxy-2-cyanonaphthalene, would be expected to lower the ionization energy compared to 1-cyanonaphthalene due to the electron-donating nature of the methoxy group. For comparison, the adiabatic ionization energy of trans-1-methoxynaphthalene was determined to be 61,357 ± 5 cm⁻¹, which is significantly lower than that of naphthalene. researchgate.net

Table 2: Adiabatic Ionization Energies Determined by MATI Spectroscopy

| Compound | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

|---|---|---|

| 1-Cyanonaphthalene | 69,466 ± 5 | 8.6127 ± 0.0006 |

| trans-1-Methoxynaphthalene | 61,357 ± 5 | 7.6073 ± 0.0006 |

| 2-Fluorobenzonitrile | 78,650 ± 5 | 9.7514 ± 0.0006 |

| 3-Fluorobenzonitrile | 78,873 ± 5 | 9.7790 ± 0.0006 |

This table presents data for related compounds to provide context for the expected values for 1-methoxy-2-cyanonaphthalene. researchgate.netmdpi.com

Fluorescence Studies of Naphthonitrile Exciplexes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is produced. libretexts.org Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision.

For 1-methoxy-2-cyanonaphthalene, an X-ray crystal structure would provide unambiguous information about its molecular geometry in the solid state. This includes the planarity of the naphthalene ring system, the orientation of the methoxy and cyano substituents with respect to the ring, and the intermolecular interactions, such as π-π stacking, that govern the crystal packing. iucr.org For example, in the crystal structure of a related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the cyanonaphthalene moiety is nearly planar. iucr.org The X-ray structure of 1-cyano-2-methylnaphthalene reveals a partially overlapped π-electron system with a head-to-tail configuration in the single crystal. researchgate.net This kind of detailed structural information is invaluable for understanding the physical properties of the solid material and for correlating structure with the spectroscopic data obtained from other techniques.

Rotational Spectroscopy for Gas-Phase Structure and Detection in Astrochemistry

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. prl.res.in By measuring the frequencies of transitions between these levels, which typically fall in the microwave region of the electromagnetic spectrum, highly accurate molecular structures can be determined. prl.res.in This technique is particularly powerful for obtaining the precise geometry of a molecule, including bond lengths and angles, in its isolated, unperturbed state.

The recent interstellar detection of 1- and 2-cyanonaphthalene in the Taurus Molecular Cloud (TMC-1) has highlighted the importance of rotational spectroscopy in astrochemistry. instec.cumit.edu These detections were made possible by comparing the rotational spectra observed by radio telescopes with highly accurate laboratory measurements. prl.res.inbfwpub.com The identification of molecules in the interstellar medium (ISM) relies on the unique "fingerprint" provided by their rotational spectra. bfwpub.comnasa.gov

For 1-methoxy-2-cyanonaphthalene, laboratory measurements of its rotational spectrum would be the first step toward searching for it in interstellar space. The rotational constants derived from the spectrum would provide a definitive gas-phase structure. Furthermore, the detection of such a substituted polycyclic aromatic hydrocarbon (PAH) would have significant implications for our understanding of interstellar chemistry, particularly the formation of complex organic molecules in cold, dark clouds. instec.cu Over 200 different molecules have been identified in the ISM, largely through their rotational spectra. prl.res.in

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Methoxy-2-cyanonaphthalene |

| Naphthalene |

| 1-Cyanonaphthalene |

| 2-Cyanonaphthalene |

| 1,3-Butadiene |

| β-Carotene |

| 2-Methoxynaphthalene (B124790) |

| 1-Cyano-2-methylnaphthalene |

| trans-1-Methoxynaphthalene |

| 2-Fluorobenzonitrile |

| 3-Fluorobenzonitrile |

| 6-Cyanonaphthalen-2-yl 4-(benzyloxy)benzoate |

| Indene (B144670) |

| Benzonitrile |

| Methoxy |

Computational and Theoretical Chemistry of 1 Methoxy 2 Cyanonaphthalene Systems

Quantum Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

No specific studies detailing the DFT-based geometry optimization or electronic property calculations for 1-methoxy-2-cyanonaphthalene are available in the surveyed literature. For related molecules like other cyanonaphthalenes, DFT calculations with functionals like B3LYP and basis sets such as 6-311+G(d,p) are commonly employed to predict molecular structures and vibrational spectra. rsc.orgiucr.org

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

There are no available TD-DFT studies that predict the electronic spectra of 1-methoxy-2-cyanonaphthalene. This method is widely used for simulating UV-Vis spectra and understanding electronic transitions in other aromatic and conjugated systems. acs.orgmdpi.com

Basis Set Selection and Computational Level Considerations

While there are no papers discussing basis set selection specifically for 1-methoxy-2-cyanonaphthalene, studies on similar aromatic molecules often use Pople-style basis sets (e.g., 6-31G* or 6-311++G**) or correlation-consistent basis sets (e.g., cc-pVTZ) in combination with DFT functionals like B3LYP for a balance of accuracy and computational cost. oup.comoup.comresearchgate.net

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

A specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 1-methoxy-2-cyanonaphthalene, has not been reported in the searched scientific literature. This type of analysis is crucial for understanding a molecule's reactivity and electronic properties. libretexts.orgnumberanalytics.com For example, a study on a different cyanonaphthalene derivative reported a HOMO-LUMO gap of 3.17 eV as calculated by DFT. iucr.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

No studies performing Natural Bond Orbital (NBO) analysis on 1-methoxy-2-cyanonaphthalene to determine charge transfer characteristics were found. NBO analysis is a standard method to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. uni-muenchen.deresearchgate.netfaccts.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP is mapped onto a constant electron density surface, where different colors represent varying electrostatic potentials. researchgate.net Typically, red areas indicate regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent neutral or intermediate potentials. researchgate.netacs.org

For 1-methoxy-2-cyanonaphthalene, the MEP map is expected to show a distinct distribution of electrostatic potential due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing cyano (-CN) group. science.govresearchgate.net The methoxy group, being an electron-donating group, increases the electron density on the naphthalene (B1677914) ring, particularly at the ortho and para positions relative to its point of attachment. This would be visualized as a region of more negative potential (red or yellow) around the methoxy group and parts of the naphthalene ring. In contrast, the cyano group is strongly electron-withdrawing, which decreases the electron density on the aromatic ring and on the nitrogen atom of the cyano group itself. This results in a region of positive potential (blue) around the cyano group, indicating its electrophilic character.

The interplay of these two substituents creates a complex MEP map. The region around the nitrogen atom of the cyano group is anticipated to be the most electron-deficient (most positive potential), making it a primary site for nucleophilic attack. The naphthalene ring itself will exhibit a gradient of potential, with the positions ortho and para to the methoxy group being more electron-rich and thus more susceptible to electrophilic attack, provided steric hindrance is not a limiting factor. Computational studies on similar methoxy- and cyano-substituted aromatic compounds have confirmed these general trends, where the MEP analysis successfully predicts the sites of reactivity. researchgate.netnih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of 1-Methoxy-2-cyanonaphthalene

| Molecular Region | Substituent Effect | Predicted MEP | Predicted Reactivity |

| Cyano Group (Nitrogen) | Electron-withdrawing | Positive (Blue) | Site for nucleophilic attack |

| Methoxy Group (Oxygen) | Electron-donating | Negative (Red/Yellow) | Potential for hydrogen bonding |

| Naphthalene Ring | Combined effects | Gradient of potential | Varies by position |

| Position 4 | Activated by methoxy | Negative (Red/Yellow) | Site for electrophilic attack |

| Position 8 | Activated by methoxy | Negative (Red/Yellow) | Site for electrophilic attack |

Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by predicting reaction pathways and identifying transition states. researchgate.net For 1-methoxy-2-cyanonaphthalene, theoretical mechanistic studies can map out the energetic landscape of various transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and cycloaddition reactions. rsc.orgacs.orgnih.govuoa.gr

The prediction of a reaction pathway involves calculating the potential energy surface (PES) for the reacting system. rsc.org By identifying the minimum energy pathways, researchers can determine the most likely sequence of events that transform reactants into products. A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. rsc.orgresearchgate.net The geometry and energy of the transition state determine the activation energy of the reaction and thus its rate.

In the case of electrophilic attack on 1-methoxy-2-cyanonaphthalene, computational models can predict the formation of different isomeric products by comparing the activation energies of the transition states leading to each isomer. The electron-donating methoxy group is expected to direct incoming electrophiles to the ortho and para positions (C4 and C8), while the electron-withdrawing cyano group deactivates the ring towards electrophilic attack. libretexts.org DFT calculations can quantify these effects and predict the most favorable reaction pathway. nih.govscirp.org

For nucleophilic aromatic substitution, the cyano group activates the naphthalene ring, and computational studies can predict whether the reaction proceeds via a Meisenheimer complex intermediate or a concerted mechanism. scirp.org The stability of potential intermediates and the energy barriers of the transition states can be calculated to predict the feasibility and outcome of such reactions. scirp.org

An energetic profile, or reaction coordinate diagram, provides a quantitative representation of the energy changes that occur during a chemical reaction. researchgate.net It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. These profiles are constructed from computational data, including the energies of reactants, intermediates, transition states, and products.

Computational studies on the reactivity of substituted naphthalenes have shown that the nature and position of the substituents significantly influence the energetic profiles of their reactions. researchgate.net For 1-methoxy-2-cyanonaphthalene, the methoxy group is expected to lower the activation energy for electrophilic attack compared to unsubstituted naphthalene, while the cyano group would increase it. By calculating the energetic profiles for different possible reaction pathways, the most favorable reaction can be identified. For multi-step reactions, the energetic profile will show multiple peaks (transition states) and valleys (intermediates), with the highest energy barrier corresponding to the rate-determining step. researchgate.net

Computational methods are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. researchgate.netresearchgate.net Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In the functionalization of 1-methoxy-2-cyanonaphthalene, the regioselectivity of electrophilic aromatic substitution is governed by the combined electronic effects of the methoxy and cyano groups. The electron-donating methoxy group directs incoming electrophiles to the C4 and C8 positions. The electron-withdrawing cyano group deactivates the ring but would direct to the meta positions relative to it (C5 and C7) if it were the sole substituent. The activating effect of the methoxy group is generally dominant, leading to a preference for substitution at C4 and C8. DFT calculations can quantify the relative activation energies for attack at each position, providing a precise prediction of the major product. nih.govnih.govnih.gov

For nucleophilic aromatic substitution, the cyano group makes the naphthalene ring electron-deficient, facilitating attack by nucleophiles. Computational studies can predict the most likely site of attack by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution and the stability of the resulting intermediates. researchgate.net

Stereoselectivity can also be predicted computationally, particularly in reactions involving the formation of chiral centers or atropisomers. mdpi.com For instance, in a reaction where a substituent is introduced that creates a stereocenter, computational models can calculate the energies of the diastereomeric transition states to predict which stereoisomer will be formed in excess. mdpi.com

Table 2: Predicted Regioselectivity of Reactions with 1-Methoxy-2-cyanonaphthalene

| Reaction Type | Directing Effect of -OCH₃ | Directing Effect of -CN | Predicted Major Product(s) |

| Electrophilic Aromatic Substitution | Activating, ortho/para-directing (C4, C8) | Deactivating, meta-directing | Substitution at C4 and/or C8 |

| Nucleophilic Aromatic Substitution | Deactivating | Activating | Substitution at positions activated by the cyano group |

Energetic Profiles of Key Reaction Steps

Spectroscopic Parameter Prediction and Simulation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. libretexts.orgmdpi.comworldscientific.com This method is particularly valuable for assigning complex NMR spectra and for confirming the structures of newly synthesized compounds. researchgate.net

For 1-methoxy-2-cyanonaphthalene, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculations are typically performed on the optimized geometry of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set. researchgate.networldscientific.com The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Representative Theoretical ¹³C NMR Chemical Shifts for Substituted Naphthalenes (Illustrative)

| Carbon Atom | Naphthalene (Experimental) | 1-Methoxynaphthalene (B125815) (Calculated) | 2-Cyanonaphthalene (Calculated) |

| C1 | 128.1 | 157.5 | 129.0 |

| C2 | 125.9 | 109.8 | 110.5 |

| C3 | 125.9 | 120.3 | 129.5 |

| C4 | 128.1 | 125.8 | 128.4 |

| C4a | 133.7 | 127.2 | 133.8 |

| C5 | 128.1 | 126.5 | 128.4 |

| C6 | 125.9 | 125.2 | 129.5 |

| C7 | 125.9 | 122.1 | 129.0 |

| C8 | 128.1 | 127.8 | 129.8 |

| C8a | 133.7 | 134.5 | 133.9 |

| CN | - | - | 118.2 |

Note: The data in this table is illustrative and compiled from various sources on substituted naphthalenes. It is intended to show the expected trends in chemical shifts upon substitution and does not represent a direct calculation for 1-methoxy-2-cyanonaphthalene.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy, utilizing methods like Density Functional Theory (DFT), is a fundamental tool for predicting and analyzing the infrared (IR) and Raman spectra of molecules such as 1-methoxy-2-cyanonaphthalene. faccts.deyoutube.com These theoretical calculations provide insights into the molecule's vibrational modes, which are determined by its structure, bond strengths, and atomic masses. By simulating these spectra, researchers can assign experimentally observed spectral bands to specific molecular motions.

For 1-methoxy-2-cyanonaphthalene, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the harmonic vibrational frequencies. acs.orgresearchgate.net The molecular structure is first optimized to find its lowest energy geometry. Following optimization, a frequency calculation is performed to obtain the vibrational modes and their corresponding IR intensities and Raman activities. aip.org Due to the nature of such calculations, predicted frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. acs.org

The vibrational spectrum of 1-methoxy-2-cyanonaphthalene is expected to show characteristic bands corresponding to its functional groups. Key predicted vibrations would include:

A strong, sharp absorption band for the C≡N (cyano) stretching mode, typically appearing around 2200-2240 cm⁻¹. vulcanchem.com

Bands corresponding to the C-O-C stretching of the methoxy group, expected around 1250 cm⁻¹ and 1020-1075 cm⁻¹. vulcanchem.com

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

In-plane and out-of-plane bending modes at lower frequencies.

Analysis of related molecules like 1-methoxynaphthalene and 1-cyanonaphthalene supports these predictions. In 1-methoxynaphthalene, vibrational modes are classified based on Cₛ point group symmetry into A′ (in-plane) and A″ (out-of-plane) representations. A similar approach would be applied to 1-methoxy-2-cyanonaphthalene, where the combination of the electron-donating methoxy group and the electron-withdrawing cyano group influences the electronic distribution and thus the vibrational frequencies of the naphthalene ring.

The following table provides a hypothetical set of key calculated vibrational frequencies for 1-methoxy-2-cyanonaphthalene based on data from analogous compounds and computational chemistry principles. vulcanchem.commdpi.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| CH₃ Asymmetric/Symmetric Stretch | 2950 - 3000 | Medium | Medium |

| C≡N Stretch | 2225 | Strong | Medium |

| Aromatic Ring (C=C) Stretch | 1500 - 1620 | Strong | Strong |

| CH₃ Deformation | 1430 - 1470 | Medium | Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Weak |

| C-O-C Symmetric Stretch | ~1050 | Medium | Weak |

| In-plane Ring Deformation | 600 - 1000 | Medium | Medium |

| Out-of-plane Ring Deformation | 400 - 600 | Weak | Weak |

Simulation of UV-Vis and MATI Spectra

The simulation of electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption and Mass-Analyzed Threshold Ionization (MATI) spectra, provides crucial information on the electronic structure and excited states of 1-methoxy-2-cyanonaphthalene. faccts.de

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis spectrum. faccts.deresearchgate.net The simulation involves calculating the vertical transition energies from the ground electronic state (S₀) to various excited singlet states (S₁, S₂, etc.). gaussian.com The results are typically plotted as molar absorptivity (ε) versus wavelength (λ), with Gaussian or Lorentzian functions applied to the calculated transitions to simulate the natural broadening of spectral bands observed experimentally. gaussian.commdpi.com For 1-methoxy-2-cyanonaphthalene, the spectrum is expected to be dominated by π→π* transitions characteristic of the naphthalene aromatic system, with modifications induced by the methoxy and cyano substituents. These groups can cause a shift in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted naphthalene.

MATI Spectra Simulation: MATI spectroscopy is a high-resolution technique used to obtain detailed vibrational information about the ground electronic state of a cation (D₀). researchgate.net It involves a two-color resonant two-photon ionization process, where the first photon excites the neutral molecule to a specific vibrational level in the first excited singlet state (S₁), and the second photon ionizes the molecule. researchgate.netresearchgate.net By scanning the energy of the second photon, a spectrum of the cation's vibrational levels is obtained, allowing for a precise determination of the adiabatic ionization energy. researchgate.net

Computational simulation of MATI spectra involves calculating the geometries and vibrational frequencies of the neutral molecule in its S₀ and S₁ states, as well as the cation in its D₀ state. researchgate.netacs.org The Franck-Condon factors, which determine the intensities of the vibrational transitions, are then calculated to construct the simulated spectrum. researchgate.net For the 1-cyanonaphthalene cation, distinct bands resulting from in-plane ring deformation vibrations have been identified using MATI spectroscopy, and similar features would be expected for the 1-methoxy-2-cyanonaphthalene cation. researchgate.net

The table below summarizes hypothetical data for simulated electronic transitions relevant to UV-Vis and MATI spectroscopy for 1-methoxy-2-cyanonaphthalene, based on findings for related compounds. gaussian.comresearchgate.net

| Parameter | Description | Predicted Value |

|---|---|---|

| S₁ ← S₀ Transition (UV-Vis) | Lowest energy electronic transition | ~3.8 eV (~326 nm) |

| Oscillator Strength (f) for S₁ ← S₀ | Probability of the S₁ ← S₀ transition | ~0.1 |

| S₂ ← S₀ Transition (UV-Vis) | Second electronic transition | ~4.4 eV (~282 nm) |

| Oscillator Strength (f) for S₂ ← S₀ | Probability of the S₂ ← S₀ transition | ~0.6 |

| Adiabatic Ionization Energy (AIE) | Energy from S₀ (v=0) to D₀ (v=0) | ~8.4 eV (67750 cm⁻¹) |

| Prominent Cation Vibrational Modes (MATI) | In-plane ring deformation vibrations of the cation | 400, 500, 650, 850 cm⁻¹ |

Astrochemistry Context and Interstellar Detection Simulations

The study of 1-methoxy-2-cyanonaphthalene is highly relevant in the field of astrochemistry, largely due to the confirmed interstellar detection of its structural relatives, 1-cyanonaphthalene and 2-cyanonaphthalene. nih.govarxiv.org These molecules were identified in the Taurus Molecular Cloud (TMC-1), a cold, dark interstellar cloud, through radio astronomy observations using the Green Bank Telescope. nih.govastrobiology.com The detection was achieved by matching rotational emission lines in the radio-frequency spectrum from the cloud with laboratory-measured spectra of these molecules. nih.govaanda.org

The presence of cyanonaphthalenes in TMC-1 suggests that larger polycyclic aromatic hydrocarbons (PAHs) and their functionalized derivatives can form and persist in the cold, low-density conditions of the interstellar medium (ISM). The abundances of these detected PAHs are significantly higher than what many astrochemical models had predicted, prompting a re-evaluation of formation and destruction pathways for complex organic molecules in space. astrobiology.com

Given the detection of cyanonaphthalenes and the prevalence of oxygen-containing species like the methoxy radical (CH₃O) in the ISM, it is plausible that methoxy-substituted PAHs such as 1-methoxy-2-cyanonaphthalene could also exist in these environments. vulcanchem.com Its formation could potentially occur through gas-phase reactions involving naphthalene or cyanonaphthalene precursors and methoxy radicals. vulcanchem.com

Simulations for the interstellar detection of 1-methoxy-2-cyanonaphthalene would focus on predicting its rotational spectrum. This involves:

Quantum Chemical Calculations: High-level quantum chemical calculations are used to determine the molecule's precise equilibrium structure.

Rotational Constant Prediction: From the optimized geometry, the principal moments of inertia and the corresponding rotational constants (A, B, C) are calculated.

Spectral Simulation: These constants, along with calculated centrifugal distortion constants and electric dipole moments, are used to predict the frequencies and intensities of rotational transitions. The presence of a cyano group, as in the detected cyanonaphthalenes, induces a significant dipole moment, making the molecule a good candidate for detection via rotational spectroscopy. mit.edu

The predicted rotational spectrum serves as a guide for astronomers using radio telescopes to search for the molecule's specific spectral signature in molecular clouds. A successful detection would rely on a clear match between the observed astronomical signals and the simulated (and laboratory-confirmed) spectrum. nih.gov The discovery of 1-methoxy-2-cyanonaphthalene would provide further evidence for the rich and complex organic chemistry occurring in the regions of star and planet formation.

Advanced Research Directions in Methoxycyanonaphthalene Chemistry

Role of Functionalized Naphthalenes as Building Blocks in Complex Organic Synthesis

Functionalized naphthalenes, such as 1-methoxy-2-cyanonaphthalene, are pivotal intermediates in the creation of complex organic molecules. chemistryviews.org Their distinct chemical architecture allows for a variety of transformations, making them valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemistryviews.orgontosight.ainih.gov The naphthalene (B1677914) core is a key structural motif found in numerous bioactive compounds. chemistryviews.organr.fr

The dual functional groups of 1-methoxy-2-cyanonaphthalene, the methoxy (B1213986) and cyano groups, enable sequential chemical modifications. The methoxy group can undergo demethylation or be oxidized to a carboxylic acid, while the cyano group is convertible to amines, amides, or tetrazoles. This versatility allows for the construction of intricate molecular frameworks. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the naphthalene ring, facilitating nucleophilic substitution reactions. For instance, the bromine atom in 1-bromo-2-cyanonaphthalene (B3367943) can be readily displaced by nucleophiles like sodium methoxide (B1231860) to introduce a methoxy group.

The development of regioselective functionalization methods has further expanded the utility of naphthalene derivatives. anr.frresearchgate.netnih.gov These methods allow for the precise introduction of various functional groups at specific positions on the naphthalene ring, which is crucial for the synthesis of target molecules with desired properties. anr.frnih.govrsc.org For example, directing groups can be employed to guide C-H activation to specific sites, such as the peri or ortho positions. anr.fr The synthesis of polysubstituted naphthalenes, which are often challenging to prepare using traditional electrophilic aromatic substitution, can be achieved through modern techniques like aryne chemistry and transition-metal-catalyzed reactions. rsc.orgresearchgate.net

Table 1: Applications of Functionalized Naphthalenes in Synthesis

| Application | Description | References |

|---|---|---|

| Pharmaceuticals | Naphthalene derivatives are precursors to drugs like Naproxen and Nabumetone. numberanalytics.com | numberanalytics.com |

| Agrochemicals | Used in the synthesis of various agrochemical compounds. | |

| Advanced Materials | Employed in the production of materials for OLEDs. | |

| Dyes | Serve as intermediates in the manufacturing of dyes. | ontosight.ai |

Exploration of Novel Photochemical Reactivity for Naphthalene Derivatives

The photochemical behavior of naphthalene derivatives, including 1-methoxy-2-cyanonaphthalene, is an active area of research, with studies revealing intriguing photoreactions and the formation of novel products. tandfonline.comrsc.orgrsc.org Irradiation of naphthalene derivatives can lead to photoisomerization, cycloadditions, and other transformations, the outcomes of which are highly dependent on the substituents present on the naphthalene ring and the reaction conditions. rsc.orgrsc.org

For instance, the photoaddition of ethylenic substrates to 2-methoxynaphthalene (B124790) and 2-cyanonaphthalene can yield cyclobutane (B1203170) structures. cdnsciencepub.com The regioselectivity of these photocycloadditions is influenced by the electronic nature of the substituents on both the naphthalene and the ethylene (B1197577) derivative. cdnsciencepub.com A proposed mechanism for these reactions involves the formation of an exciplex, an excited-state complex between the naphthalene derivative and the ethylenic substrate, which then collapses to form the cyclobutane product. cdnsciencepub.com

Furthermore, irradiation of certain N-substituted 1,4-dihydro-1,4-iminonaphthalene derivatives results in photoisomerization to form azatricycloundecatetraene and naphthalene derivatives. rsc.orgrsc.org The specific products formed are dependent on the substituents on the nitrogen atom and the aromatic ring. rsc.org These reactions are thought to proceed through different excited states, with singlet excited states leading to the formation of tricyclic products. The study of these photochemical reactions provides insights into the excited-state properties of naphthalene derivatives and opens avenues for the synthesis of new and complex molecular architectures. oaepublish.com

Table 2: Examples of Photochemical Reactions of Naphthalene Derivatives

| Naphthalene Derivative | Reactant | Product(s) | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene | Methyl vinyl ether | Cyclobutane adducts | cdnsciencepub.com |

| 2-Cyanonaphthalene | Methyl vinyl ether | Cyclobutane adducts and other complex adducts | cdnsciencepub.com |

| N-Alkyl-1,4-dihydro-1,4-iminonaphthalenes | - | Naphthalene | rsc.orgrsc.org |

| N-Aryl-1,4-dihydro-1,4-iminonaphthalenes | - | Naphthalene and azatricycloundecatetraene derivatives | rsc.orgrsc.org |

Development of Sustainable and Regioselective Functionalization Methods

The development of sustainable and regioselective methods for the functionalization of naphthalenes is a significant focus in modern organic chemistry, driven by the principles of green chemistry. anr.frresearchgate.net Researchers are actively exploring new catalytic systems and reaction conditions to improve efficiency, reduce waste, and enhance selectivity in the synthesis of naphthalene derivatives. anr.frijrpr.comrsc.org

One promising approach is the use of C-H activation strategies, which allow for the direct functionalization of the naphthalene core without the need for pre-functionalized starting materials. anr.frnih.gov This approach is atom-economical and can be directed to specific positions on the naphthalene ring through the use of directing groups. anr.fr For example, palladium catalysis has been successfully employed for the regioselective oxygenation and halogenation of naphthaldehydes. anr.fr

Green chemistry principles are also being applied to traditional synthetic methods. For instance, the use of zeolites as reusable catalysts in Friedel-Crafts reactions for the synthesis of naphthalene precursors offers a more environmentally friendly alternative to conventional methods. researchgate.net Similarly, hydrothermal synthesis, which uses water as a solvent at elevated temperatures and pressures, has been shown to be a quantitative and clean method for producing naphthalene bisimides without the need for organic solvents or catalysts. rsc.org These sustainable methods not only reduce the environmental impact of chemical synthesis but also often lead to improved yields and simplified purification procedures. researchgate.netrsc.org

Interplay of Experimental and Computational Approaches in Elucidating Naphthalene Chemistry

The synergy between experimental and computational methods has become indispensable for a deep understanding of the structure, reactivity, and properties of naphthalene derivatives. rsc.orgmdpi.comresearchgate.netconicet.gov.ar Computational chemistry, particularly density functional theory (DFT), provides valuable insights into molecular geometries, electronic structures, and reaction mechanisms that complement and guide experimental investigations. rsc.orgmdpi.comresearchgate.nettandfonline.comtandfonline.com

For instance, DFT calculations have been used to study the electronic properties of various naphthalene derivatives, helping to rationalize their observed reactivity and spectroscopic characteristics. rsc.orgtandfonline.comtandfonline.com These calculations can predict parameters such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding charge transfer processes and reactivity. rsc.org In the study of 1,5-diamino-naphthalene derivatives, a combination of experimental techniques (FTIR, UV-Vis, NMR) and DFT calculations provided a comprehensive understanding of their structural and photovoltaic properties. rsc.org

Computational methods are also instrumental in elucidating reaction mechanisms and predicting the regioselectivity of functionalization reactions. nih.gov By modeling potential reaction pathways and transition states, researchers can gain insights into the factors that control the outcome of a reaction. nih.gov This predictive power is particularly valuable in the design of new synthetic strategies and the development of catalysts for regioselective C-H functionalization of naphthalenes. anr.frnih.gov The interplay between theory and experiment allows for a more rational and efficient approach to the exploration of naphthalene chemistry. conicet.gov.ar

Table 3: Combined Experimental and Computational Studies of Naphthalene Derivatives

| Studied Property | Experimental Technique(s) | Computational Method(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Photovoltaic Properties | FTIR, UV-Vis, NMR | DFT/TD-DFT | Efficient intramolecular charge transfer in naphthalene-1,5-diamine chromophores. | rsc.org |

| Electronic Properties | Transient photocurrents | DFT | Hopping nature of hole transport in hydroxyl-substituted naphthalenes. | tandfonline.com |

| Reaction Mechanisms | N/A | DFT | Mechanistic insights into regioselective C-H functionalization. | nih.gov |

| Aromaticity | N/A | DFT (NICS calculations) | Fused rings in selenium-containing naphthalene derivatives are less aromatic than naphthalene itself. | tandfonline.com |

Design Principles for Naphthalene-Based Systems with Tunable Reactivity

The ability to tune the reactivity and properties of naphthalene-based systems is crucial for their application in various fields, from materials science to medicinal chemistry. mdpi.comresearchgate.netoup.comrsc.org The design principles for achieving this tunability revolve around the strategic placement and electronic nature of substituents on the naphthalene core. mdpi.comresearchgate.net

The electronic properties of the naphthalene system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.comresearchgate.net This creates different electronic configurations, such as D-π-D, A-π-A, or D-π-A (push-pull) systems, where 'D' is an electron donor and 'A' is an electron acceptor. mdpi.comresearchgate.net In a D-π-A system, for example, there is an electronic flow from the donor to the acceptor through the conjugated π-system of the naphthalene backbone, leading to a polarized molecule with unique properties. mdpi.comresearchgate.net This principle was demonstrated in a study where the reactivity of 1,5-diamino-naphthalene (a D-π-D system) was tuned by converting it into an asymmetric D-π-A system through mono-amidation. mdpi.comresearchgate.net

Reactivity can also be tuned through non-covalent interactions. For instance, the Diels-Alder reactivity of unsubstituted naphthalene was enhanced by encapsulating it within the cavity of a coordination cage. oup.com By shrinking the cavity size, the reaction was promoted, demonstrating fine control over reactivity through confinement. oup.com Furthermore, derivatization of naphthalenediimides (NDIs) through reactions like Michael addition can tune their energy levels and photophysical properties without altering the core naphthalene structure. rsc.org These examples highlight the diverse strategies available for designing naphthalene-based systems with tailored reactivity for specific applications.

Fundamental Studies on Aromaticity and Electronic Effects in Functionalized Naphthalenes

Fundamental studies on the aromaticity and electronic effects in functionalized naphthalenes are crucial for a comprehensive understanding of their chemical behavior. stackexchange.comquora.comsamipubco.comnumberanalytics.comlibretexts.org Naphthalene, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the non-uniform delocalization of its π-electrons across the two fused rings. stackexchange.comquora.com This results in partial double-bond character in some bonds and partial single-bond character in others, influencing its nucleophilicity and electrophilicity. stackexchange.com

The introduction of substituents further modulates the electronic landscape of the naphthalene ring. numberanalytics.com Electron-donating groups (EDGs) increase the electron density of the ring, making it more reactive towards electrophiles, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring. numberanalytics.comlibretexts.org These electronic effects, which include both inductive and resonance effects, determine the regioselectivity of electrophilic aromatic substitution reactions. numberanalytics.comlibretexts.org For example, a hydroxyl group (-OH) is an activating, ortho-, para-directing group, whereas a nitro group (-NO2) is a deactivating, meta-directing group in the context of a single aromatic ring. In naphthalene, the positions of substitution are also influenced by the inherent reactivity differences between the α and β positions.

Computational methods, such as the calculation of Nucleus-Independent Chemical Shifts (NICS), are employed to quantify the aromaticity of the individual rings in functionalized naphthalenes. tandfonline.com Studies on selenium-containing naphthalene derivatives have shown that the fusion of a heterocyclic ring can reduce the aromaticity of the naphthalene rings compared to the parent molecule. tandfonline.com Understanding these fundamental electronic properties is essential for predicting and controlling the reactivity of functionalized naphthalenes in various chemical transformations. samipubco.comrsc.org

Q & A

Q. How should preliminary toxicity screening be designed for 1-Methoxy-2-cyanonaphthalene in in vitro models?

- Methodological Answer : Use tiered screening: (1) Cytotoxicity assays (MTT/ATP luminescence) in human cell lines (e.g., HepG2 for hepatic effects); (2) Genotoxicity evaluation (Ames test, Comet assay); (3) Metabolic stability assessment (e.g., liver microsomes). Follow ATSDR’s systematic review criteria (Table C-1) to select relevant endpoints (e.g., respiratory, hepatic) and ensure dose randomization to minimize selection bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for 1-Methoxy-2-cyanonaphthalene across studies?